molecular formula C23H20O8 B591299 2-O-Acetylzeylenone CAS No. 358748-29-5

2-O-Acetylzeylenone

Cat. No.: B591299
CAS No.: 358748-29-5
M. Wt: 424.405
InChI Key: WNBGLCKIRRONIV-QMHWCDLVSA-N
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Description

2-O-Acetylzeylenone is a natural product found in the plant Uvaria grandiflora. It is a complex organic compound with the molecular formula C23H20O8 and a molecular weight of 424.40 g/mol

Preparation Methods

The synthesis of 2-O-Acetylzeylenone involves several steps, typically starting from naturally occurring precursors. One common method includes the acetylation of zeylenone, a related compound, using acetic anhydride in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

2-O-Acetylzeylenone undergoes various chemical reactions, including:

    Oxidation: This reaction can convert this compound into more oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can yield less oxidized products, typically using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in substitution reactions where functional groups are replaced by others. Common reagents include halogens and nucleophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce carboxylic acids, while reduction could yield alcohols or alkanes .

Scientific Research Applications

2-O-Acetylzeylenone has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-O-Acetylzeylenone exerts its effects involves interactions with various molecular targets. It may inhibit specific enzymes or interfere with cellular pathways, leading to its observed biological activities. The exact molecular targets and pathways are still under investigation, but they likely involve modulation of oxidative stress and inhibition of key metabolic enzymes .

Comparison with Similar Compounds

2-O-Acetylzeylenone can be compared with other similar compounds, such as zeylenone and its derivatives. These compounds share structural similarities but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific acetyl group, which may confer distinct chemical and biological properties .

Similar compounds include:

Conclusion

This compound is a fascinating compound with diverse applications in scientific research. Its unique chemical structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry. Ongoing research continues to uncover its potential and expand our understanding of its mechanisms and applications.

Properties

IUPAC Name

[(1S,5R,6S)-6-acetyloxy-5-benzoyloxy-1-hydroxy-2-oxocyclohex-3-en-1-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O8/c1-15(24)30-20-18(31-22(27)17-10-6-3-7-11-17)12-13-19(25)23(20,28)14-29-21(26)16-8-4-2-5-9-16/h2-13,18,20,28H,14H2,1H3/t18-,20+,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBGLCKIRRONIV-QMHWCDLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C=CC(=O)C1(COC(=O)C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H](C=CC(=O)[C@@]1(COC(=O)C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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